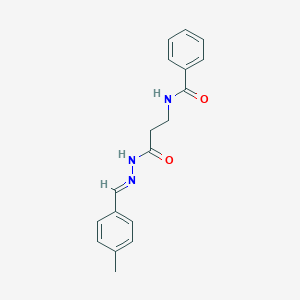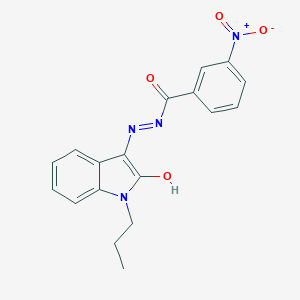
(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide, also known as CTK7A, is a chemical compound that belongs to the class of hydrazones. It has gained significant attention in recent years due to its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Coordination Complexes
A study focused on synthesizing and characterizing coordination complexes of metals such as Co(II), Ni(II), Cu(II), and Zn(II) using novel Schiff base ligands, including derivatives similar to (Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide. These complexes were thoroughly investigated using spectroscopic and analytical techniques. The synthesized compounds demonstrated notable antimicrobial activities, with the copper(II) complex showing the highest effectiveness. Additionally, these complexes exhibited potent antioxidant activity, with copper(II) complexes being particularly effective (Yadav, Sharma & Devi, 2021).
Study of Configurational Dynamics
In another study, a derivative from 2-pyridinecarboxaldehyde, sharing structural similarities with (Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide, exhibited E/Z isomerization when exposed to ultraviolet radiation. This configurational dynamics was monitored using NMR, and the compound's structure was confirmed through various spectroscopic techniques. Understanding these dynamics is vital for their potential application in molecular machines and electronic devices (Gordillo et al., 2016).
Antimicrobial and Antitumor Activities
Various studies have synthesized and assessed the biological activities of compounds structurally related to (Z)-3-nitro-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide. These compounds demonstrated significant cytotoxic properties against various cancer cell lines, suggesting potential as anticancer agents. Furthermore, the ability of these compounds to induce apoptosis and their efficacy as antimicrobial agents against a variety of pathogens highlights their broad spectrum of potential therapeutic applications (Asegbeloyin et al., 2014), (Katiyar et al., 2015).
Propiedades
IUPAC Name |
N-(2-hydroxy-1-propylindol-3-yl)imino-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-2-10-21-15-9-4-3-8-14(15)16(18(21)24)19-20-17(23)12-6-5-7-13(11-12)22(25)26/h3-9,11,24H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDLOSHVQINREN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

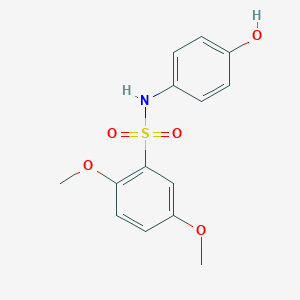

![Methyl 2-{[(3-aminophenyl)carbonyl]amino}benzoate](/img/structure/B352374.png)


![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)
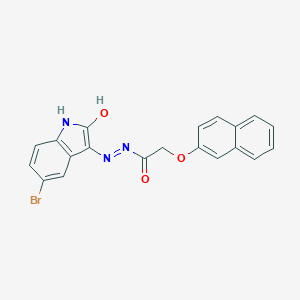

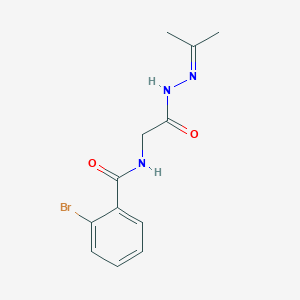
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B352432.png)
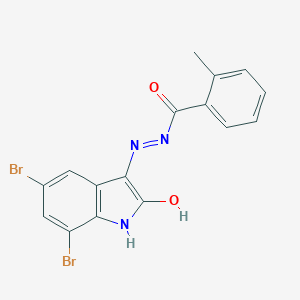

![N'~1~,N'~6~-bis[(E)-(5-bromofuran-2-yl)methylidene]hexanedihydrazide](/img/structure/B352435.png)
